molecular formula C7H7ClN2O2 B12482517 2-Chloro-3-methyl-6-nitroaniline

2-Chloro-3-methyl-6-nitroaniline

Cat. No.: B12482517
M. Wt: 186.59 g/mol
InChI Key: FVBMJNOCUDGNTF-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-nitroaniline typically involves the nitration of 2-Chloro-3-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the diazotization of 3-Chloro-5-methyl-4-nitroaniline followed by reduction using hypophosphorous acid and iron powder. This method is advantageous due to its high yield, mild reaction conditions, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 2-Chloro-3-methyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl groups influence the compound’s reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning influences its reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-3-methyl-6-nitroaniline

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3

InChI Key

FVBMJNOCUDGNTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl

Origin of Product

United States

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